1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene
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Overview
Description
1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene is an organic compound with the molecular formula C16H17Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring, and a 2,2-dimethyl-1-phenylpropyl group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with 2-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Phenols: Formed through nucleophilic substitution.
Alcohols/Ketones: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Scientific Research Applications
1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
- 1-Chloro-2-methyl-2-phenylpropane
- 2-Chloromethyl-2-phenylpropane
- Neophyl chloride
Comparison: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene is unique due to the presence of the 2,2-dimethyl-1-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
61593-16-6 |
---|---|
Molecular Formula |
C17H19Cl |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
1-chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C17H19Cl/c1-17(2,3)16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18/h4-12,16H,1-3H3 |
InChI Key |
PLYNCCDCSKHVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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